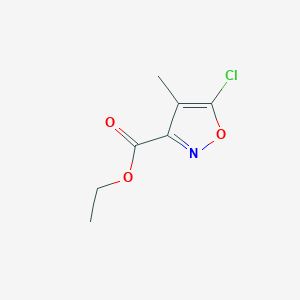
N-tert-butyl-2-chloropyrimidin-4-amine
Descripción general
Descripción
“N-tert-Butyl-2-chloropyrimidin-4-amine” is a chemical compound with the CAS Number: 876521-19-6 . It has a molecular weight of 185.66 and its IUPAC name is N-(tert-butyl)-2-chloro-4-pyrimidinamine .
Synthesis Analysis
The synthesis of “N-tert-Butyl-2-chloropyrimidin-4-amine” can be achieved from 4,6-Dichloropyrimidine and tert-Butylamine .Molecular Structure Analysis
The InChI code for “N-tert-Butyl-2-chloropyrimidin-4-amine” is 1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12) .Physical And Chemical Properties Analysis
“N-tert-Butyl-2-chloropyrimidin-4-amine” has a molecular weight of 185.66 .Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
N-tert-butyl-2-chloropyrimidin-4-amine derivatives have been explored as ligands for the histamine H4 receptor. Studies conducted on 2-aminopyrimidines, including compounds similar to N-tert-butyl-2-chloropyrimidin-4-amine, showed that these compounds are potent in vitro and active as anti-inflammatory agents and in pain models. This suggests the potential of H4 receptor antagonists for treating pain and inflammation (Altenbach et al., 2008).
Synthesis of N-Arylpyrimidin-2-amine Derivatives
N-tert-butyl-2-chloropyrimidin-4-amine has been used in the synthesis of new N-arylpyrimidin-2-amine derivatives. These derivatives were synthesized using palladium-catalyzed amination, indicating the compound's role in the preparation of new heterocyclic compounds (El-Deeb et al., 2008).
Flash Vacuum Thermolysis in Synthesis
N-tert-butyl-2-chloropyrimidin-4-amine has been utilized in flash vacuum thermolysis reactions. The study demonstrated efficient formation of various imidazoazines, suggesting its utility in regioselective cyclizations for synthesizing complex heterocyclic compounds (Justyna et al., 2017).
Versatile Intermediates for Asymmetric Synthesis of Amines
Research indicates that N-tert-butyl derivatives, similar to N-tert-butyl-2-chloropyrimidin-4-amine, serve as versatile intermediates for the asymmetric synthesis of amines. They facilitate nucleophilic addition and are useful in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Interaction with Bovine Serum Albumin
2-tert-butylamine derivatives, which are structurally similar to N-tert-butyl-2-chloropyrimidin-4-amine, have been studied for their interactions with Bovine Serum Albumin (BSA). These interactions are primarily entropy-driven and involve hydrophobic forces (Shaofa, 2010).
Crystal Structure Analysis
The crystal structure of N-tert-butyl derivatives provides insights into molecular conformations and intramolecular interactions, useful for designing structurally specific compounds (Ostercamp et al., 1993).
Photoredox-Catalyzed Amination
N-tert-butyl derivatives have been utilized in photoredox-catalyzed amination reactions. These reactions enable the assembly of diverse heterocyclic compounds under mild conditions, demonstrating the compound's utility in innovative synthetic methodologies (Wang et al., 2022).
Transition Metal-Free Amination
N-tert-butyl-2-chloropyrimidin-4-amine can be involved in transition metal-free amination of aryl chlorides, leading to the synthesis of various anilines and indoles. This process highlights its potential in eco-friendly and cost-effective synthetic routes (Beller et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
N-tert-butyl-2-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLVEBCUJRKAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479000 | |
| Record name | N-tert-Butyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-chloropyrimidin-4-amine | |
CAS RN |
876521-19-6 | |
| Record name | N-tert-Butyl-2-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)





![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

